1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione

Description

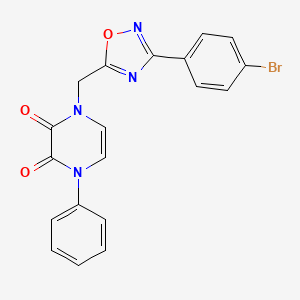

The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione is a heterocyclic molecule featuring a pyrazine-2,3-dione core fused with a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted at position 3 with a 4-bromophenyl group, while the pyrazine-dione ring is substituted at position 4 with a phenyl group.

The synthesis of such compounds typically involves cyclization reactions or coupling of preformed oxadiazole intermediates with heterocyclic cores, as seen in analogous structures .

Properties

IUPAC Name |

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN4O3/c20-14-8-6-13(7-9-14)17-21-16(27-22-17)12-23-10-11-24(19(26)18(23)25)15-4-2-1-3-5-15/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUHSBJBBAIRPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione , commonly referred to as Bromophenyl-Oxadiazol-Pyrazine , has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is . It features a bromophenyl group linked to an oxadiazole moiety and a pyrazine ring. The structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 10 µM to 30 µM against human colon adenocarcinoma and breast cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT-29 (Colon) | 15 |

| Compound B | MCF-7 (Breast) | 25 |

| Bromophenyl-Oxadiazol-Pyrazine | Various | TBD |

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. Studies indicate that oxadiazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Analgesic Effects

The analgesic activity of oxadiazole compounds has been documented through various pharmacological tests. For example, the writhing test and hot plate test in animal models demonstrated significant pain relief comparable to standard analgesics .

Case Study: Analgesic Activity Assessment

In a study involving multiple oxadiazole derivatives:

- The most active compound showed a reduction in writhing by 70% compared to control.

- Histopathological examinations indicated no significant organ toxicity, suggesting a favorable safety profile .

The biological activity of Bromophenyl-Oxadiazol-Pyrazine is attributed to its interaction with specific molecular targets:

- Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes involved in inflammation and pain pathways.

- Modulation of Apoptotic Pathways : It may induce apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins.

Synthesis Methods

The synthesis of Bromophenyl-Oxadiazol-Pyrazine typically involves multi-step reactions:

- Formation of Oxadiazole Ring : This is achieved through the cyclization of amidoximes with carboxylic acids.

- Introduction of Bromophenyl Group : This can be accomplished via halogenation reactions followed by nucleophilic substitution.

- Final Assembly : The pyrazine moiety is introduced through condensation reactions with appropriate precursors.

Comparison with Similar Compounds

Core Heterocyclic Variations

The target compound’s pyrazine-2,3-dione core distinguishes it from other oxadiazole-containing derivatives:

- Pyridazinone derivatives: 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one (CAS: 1251623-48-9) replaces the pyrazine-dione with a pyridazinone ring, which may alter electronic properties and hydrogen-bonding capacity .

- Thienopyrimidine-dione derivatives: Compounds like 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione feature dual oxadiazole rings, which have demonstrated antimicrobial activity .

Substituent Effects

- Bromophenyl vs.

- Phenyl vs. Alkyl Substitutions : The phenyl group at position 4 of the pyrazine-dione may favor π-π interactions compared to alkyl substituents (e.g., ethyl in ), which could modulate solubility and target binding.

Data Tables

Table 1: Structural Comparison of Oxadiazole-Containing Derivatives

Table 2: Key Research Findings from Analogues

Research Findings and Discussion

- Synthesis Challenges : The integration of bromophenyl and pyrazine-dione moieties may require precise reaction conditions to avoid side products, as seen in analogous multi-step syntheses .

- Structure-Activity Relationships (SAR) : The bromine atom’s position (para vs. meta/ortho) significantly impacts steric and electronic profiles. For example, 4-bromophenyl substitution (target compound) may offer better target affinity than 2-bromophenyl () due to reduced steric hindrance.

- Optimization of substituents (e.g., replacing bromine with chlorine or methyl groups) could further refine activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.